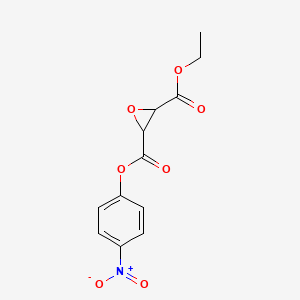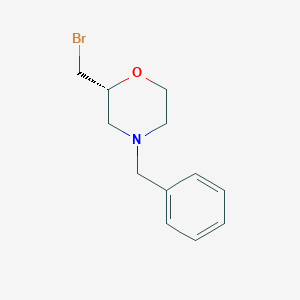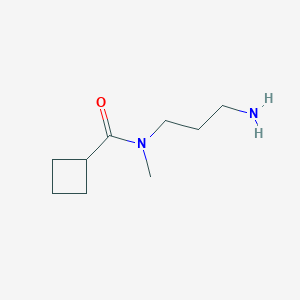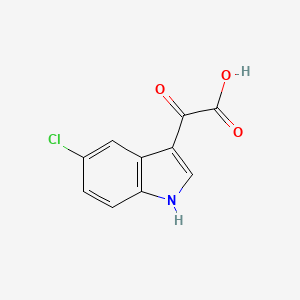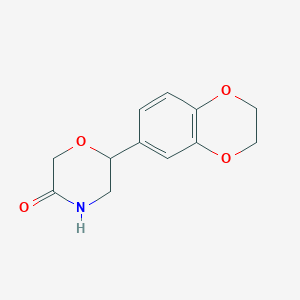
Propanol, 1(or 2)-(2-propen-1-yloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanol, 1(or 2)-(2-propen-1-yloxy)-, also known as allyloxypropanol, is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a propanol group attached to an allyloxy group. This compound is a colorless liquid with a mild, alcohol-like odor and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanol, 1(or 2)-(2-propen-1-yloxy)- can be achieved through several methods. One common approach involves the reaction of allyl alcohol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of propanol, 1(or 2)-(2-propen-1-yloxy)- is often carried out using continuous flow reactors. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Propanol, 1(or 2)-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted allyloxypropanol derivatives.
科学的研究の応用
Propanol, 1(or 2)-(2-propen-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
作用機序
The mechanism of action of propanol, 1(or 2)-(2-propen-1-yloxy)- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution and addition reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Propanol, 1(or 2)-(2-propen-1-yloxy)- can be compared with other similar compounds, such as:
1-Propanol: A primary alcohol with a similar structure but lacking the allyloxy group.
2-Propanol (Isopropanol): An isomer of 1-propanol with the hydroxyl group attached to the second carbon atom.
Allyl Alcohol: Contains an allyl group but lacks the propanol moiety.
Uniqueness
The presence of both the propanol and allyloxy groups in propanol, 1(or 2)-(2-propen-1-yloxy)- gives it unique chemical properties and reactivity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications.
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
1-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3,6-7H,1,4-5H2,2H3 |
InChIキー |
VQJIMKVNJDKCQP-UHFFFAOYSA-N |
正規SMILES |
CCC(O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


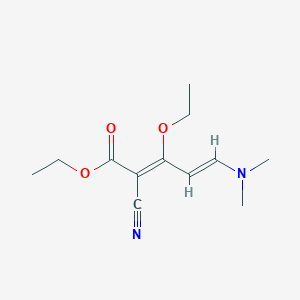

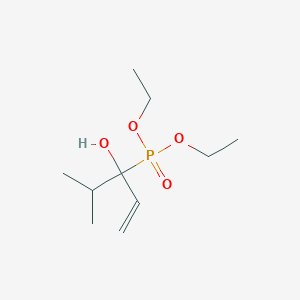
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)

